AZD2014-13C,d3
Description
Overview of mTOR Signaling and its Biological Significance
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine protein kinase that plays a pivotal role in regulating fundamental cellular processes. wikipedia.orgnih.govfrontiersin.org It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and oxygen, to orchestrate cell metabolism, growth, proliferation, and survival. nih.govcusabio.com mTOR functions as the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTORC2. wikipedia.orgfrontiersin.orgacs.org
mTORC1 is a central regulator of cell growth and metabolism, promoting anabolic processes such as the synthesis of proteins and lipids while limiting catabolic processes like autophagy. nih.gov It achieves this by phosphorylating key substrates like p70 S6 kinase (S6K) and the translational repressor 4E-binding protein 1 (4E-BP1). mdpi.com In contrast, much less is known about the regulation of mTORC2, but it is recognized for its role in cell survival, metabolism, and organization of the actin cytoskeleton. nih.gov mTORC2 phosphorylates the protein kinase Akt, a key player in cell survival and metabolic pathways. wikipedia.org
Given its central role in cellular homeostasis, it is not surprising that dysregulation of the mTOR signaling pathway is implicated in a variety of human diseases, including cancer, diabetes, obesity, and neurodegenerative disorders. wikipedia.orgcusabio.comnews-medical.net In many types of cancer, for instance, the mTOR pathway is over-activated, contributing to tumor initiation and development. wikipedia.org
Therapeutic Potential of mTOR Pathway Modulation in Disease Models
The critical role of the mTOR pathway in various diseases has made it an attractive target for therapeutic intervention. dovepress.com Modulation of mTOR signaling has shown therapeutic potential in a range of disease models, including cancer, cardiovascular disease, and neurodegenerative conditions. cusabio.comfrontiersin.orgmdpi.com
In cancer research, inhibitors of the mTOR pathway have been a key focus. dovepress.com For example, in models of estrogen receptor-positive (ER+) breast cancer, mTOR inhibitors have shown encouraging results, particularly when combined with endocrine therapies. aacrjournals.org The rationale for this combination lies in the cross-talk between the estrogen receptor and the PI3K-mTOR pathway. aacrjournals.org Similarly, in prostate cancer models, alterations in the PI3K/AKT/mTOR signaling pathway are linked to disease progression, suggesting that mTOR inhibitors could be a valuable therapeutic strategy. aacrjournals.orgresearchgate.net
Beyond cancer, modulating the mTOR pathway holds promise for other conditions. In the context of cardiovascular diseases, mTOR inhibitors have the potential to modulate the immune response and inflammation. frontiersin.org In neurodegenerative diseases like Alzheimer's and Parkinson's, where mTOR signaling is often affected, inhibiting its activity has been shown to reduce associated neurodegeneration. cusabio.com Furthermore, research suggests that targeting the mTOR pathway could be beneficial in acute lung injury by modulating autophagy. amegroups.org
Introduction to AZD2014 as an ATP-Competitive mTORC1/2 Inhibitor
AZD2014, also known as vistusertib (B1684010), is a potent and selective small-molecule inhibitor of mTOR. aacrjournals.orgcaymanchem.com Unlike earlier mTOR inhibitors, which primarily targeted only the mTORC1 complex, AZD2014 is an ATP-competitive inhibitor that dually targets both mTORC1 and mTORC2. aacrjournals.orgnih.gov This dual inhibition is significant because it can overcome some of the limitations of first-generation mTOR inhibitors, such as the feedback activation of the AKT pathway via uninhibited mTORC2. aacrjournals.orgaacrjournals.org
Preclinical studies have demonstrated the broad antiproliferative effects of AZD2014 across a variety of cancer cell lines. aacrjournals.orgnih.gov It has shown efficacy in models of ER+ breast cancer, including those with acquired resistance to hormonal therapies and other mTOR inhibitors. aacrjournals.org In prostate cancer models, AZD2014 has been shown to inhibit both mTORC1 and mTORC2, leading to anti-proliferative effects and increased apoptosis. aacrjournals.orgresearchgate.net Furthermore, research has indicated its potential in treating pancreatic neuroendocrine tumors and its ability to enhance the radiosensitivity of glioblastoma stem-like cells. caymanchem.comnih.gov
The mechanism of AZD2014 involves competing with ATP in the kinase domain of mTOR, thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2. nih.govmedchemexpress.com This leads to a more complete inhibition of the mTOR signaling pathway compared to earlier inhibitors. aacrjournals.org
Rationale for Isotopic Labeling (13C, d3) in Advanced Preclinical Research Methodologies
Isotopic labeling is a powerful technique used in advanced preclinical research to trace the metabolic fate of compounds and understand complex biological processes. lucerna-chem.chresearchgate.net In this method, certain atoms in a molecule are replaced with their stable, non-radioactive isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (d or ²H). lucerna-chem.ch These labeled compounds are chemically almost identical to their unlabeled counterparts but can be distinguished and tracked using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. lucerna-chem.chresearchgate.net
Furthermore, stable isotope labeling is instrumental in metabolic flux analysis, providing insights into how a drug affects cellular metabolic pathways. researchgate.netmedchemexpress.com By tracing the labeled atoms through various metabolic reactions, researchers can identify which pathways are perturbed by the drug, offering a deeper understanding of its mechanism of action and potential off-target effects. researchgate.net This information is invaluable for optimizing drug candidates and reducing the high attrition rates of drugs in clinical development. europa.eu The deuterium labeling in AZD2014-¹³C,d3 can also potentially alter the pharmacokinetic profile of the drug, a strategy that has been explored to improve the safety and efficacy of some therapeutic agents. lucerna-chem.ch
Detailed Research Findings
This section presents data from preclinical studies on AZD2014, the unlabeled parent compound of AZD2014-¹³C,d3.
In Vitro Efficacy of AZD2014
AZD2014 has demonstrated potent inhibitory effects on the proliferation of various cancer cell lines. The table below summarizes the half-maximal growth inhibition (GI₅₀) and total growth inhibition (TGI) values for AZD2014 in a panel of estrogen receptor-positive (ER+) breast cancer cell lines.
| Cell Line | GI₅₀ (nmol/L) | TGI (nmol/L) |
| MCF7 | <200 | <500 |
| T47D | <200 | <500 |
| ZR-75-1 | <200 | <500 |
| BT-474 | <200 | <500 |
| HCC1428 | <200 | <500 |
| SUM-44 | <200 | <500 |
| SUM-52 | <200 | <500 |
| CAMA-1 | <200 | <500 |
| Data derived from a study on the effects of AZD2014 in ER+ breast cancer cell lines. aacrjournals.org |
In Vivo Pharmacodynamic Effects of AZD2014
The in vivo efficacy of AZD2014 was evaluated in a genetically engineered mouse model of prostate cancer. The study measured the inhibition of key downstream targets of mTORC1 and mTORC2.
| Treatment Group | % Reduction in p4EBP1 (Thr37/46) | % Reduction in pS6 (Ser235/236) | % Reduction in pAKT (Ser473) |
| AZD2014 | 48% ± 27% | 74% ± 43% | 36% ± 8% |
| AZD2014 + Castration | 37% ± 11% | 44% ± 13% | 20% ± 3% |
| Data represents the mean reduction ± standard deviation compared to vehicle-treated mice. aacrjournals.orgresearchgate.net |
In Vivo Anti-Tumor Activity of AZD2014
The anti-proliferative and pro-apoptotic effects of AZD2014 were also assessed in the same prostate cancer mouse model.
| Treatment Group | % Reduction in Ki67 | Fold Increase in Cleaved Caspase 3 |
| AZD2014 | 70% ± 45% | 3.3-fold |
| AZD2014 + Castration | 42% ± 16% | 3.3-fold |
| Data represents the mean reduction ± standard deviation or fold increase compared to vehicle-treated mice. aacrjournals.orgresearchgate.net |
Properties
Molecular Formula |
C₂₅H₂₇D₃N₆O₃ |
|---|---|
Molecular Weight |
465.56 |
Synonyms |
3-[2,4-Bis[(3S)-3-methyl-4-morpholinyl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide-13C,d3; |
Origin of Product |
United States |
Synthesis, Analytical Characterization, and Research Applications of Azd2014 13c,d3
Advanced Analytical Methodologies for Labeled Compound Verification
To confirm the successful synthesis and isotopic enrichment of AZD2014-¹³C,d₃, a combination of advanced analytical techniques is employed. These methods are crucial for verifying the molecular weight, purity, and the precise location of the incorporated stable isotopes.
Mass Spectrometry-Based Characterization (e.g., LC-MS/MS, High-Resolution MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for characterizing and quantifying isotopically labeled compounds. nih.gov For AZD2014-¹³C,d₃, the mass spectrum would show a distinct molecular ion peak that is shifted by the mass of the incorporated isotopes (e.g., +4 Da, assuming one ¹³C and three deuterium (B1214612) atoms) compared to the unlabeled AZD2014. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and provide a highly accurate mass measurement, further verifying the successful labeling. nih.gov In quantitative assays, specific precursor-to-product ion transitions are monitored for both the labeled and unlabeled compounds, allowing for precise and accurate quantification. aacrjournals.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Label Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the exact position of isotopic labels within the molecule. ¹H NMR spectra would show the absence of signals corresponding to the protons that have been replaced by deuterium in the d₃-methyl group. google.com Furthermore, ¹³C NMR spectroscopy would exhibit enhanced signals for the carbon atoms that have been enriched with ¹³C. researchgate.netresearchgate.net Advanced 2D NMR techniques, such as HSQC and HMBC, can be used to unequivocally establish the connectivity and confirm the precise location of the isotopic labels, ensuring the integrity of the synthesized standard.
Role of AZD2014-¹³C,d₃ in Quantitative Research Assays
The primary application of AZD2014-¹³C,d₃ is as an internal standard in quantitative bioanalytical assays, particularly those employing LC-MS/MS. aacrjournals.orgaacrjournals.org In pharmacokinetic studies, where the concentration of a drug is measured over time in biological matrices like plasma, the use of a stable isotope-labeled internal standard is the gold standard.
Because AZD2014-¹³C,d₃ has nearly identical physicochemical properties to the unlabeled drug, it co-elutes during chromatographic separation and experiences similar extraction recovery and matrix effects. nih.gov However, due to its different mass, it is readily distinguished by the mass spectrometer. This allows for the correction of any variability during sample preparation and analysis, leading to highly accurate and precise quantification of AZD2014 in complex biological samples. The use of such a robust internal standard is critical for establishing accurate pharmacokinetic profiles and understanding the metabolic fate of Vistusertib (B1684010) in research settings. nih.govastrazenecaclinicaltrials.com
| Feature | Description |
| Compound Name | AZD2014-¹³C,d₃ |
| Parent Compound | Vistusertib (AZD2014) caymanchem.com |
| Isotopic Labels | Carbon-13 (¹³C), Deuterium (d₃) |
| Primary Application | Internal standard for quantitative mass spectrometry nih.gov |
| Key Analytical Techniques | LC-MS/MS, High-Resolution MS, ¹H NMR, ¹³C NMR nih.govresearchgate.net |
Development of Internal Standards for Mass Spectrometry-Based Quantification
The use of an internal standard (IS) is crucial in quantitative mass spectrometry to correct for variability during sample preparation and instrumental analysis. An ideal IS has chemical and physical properties nearly identical to the analyte of interest. For this reason, stable isotope-labeled versions of the analyte are considered the benchmark for quantitative bioanalysis. rsc.orgscioninstruments.com These standards, where atoms like hydrogen are replaced with deuterium (d) and carbon-12 is replaced with carbon-13 (13C), co-elute with the unlabeled analyte and experience similar ionization efficiency and potential matrix effects in the mass spectrometer. rsc.orgscioninstruments.com This ensures a highly accurate and precise quantification of the analyte across a range of concentrations.
The synthesis of a compound like AZD2014-13C,d3 involves introducing carbon-13 and deuterium atoms into the molecular structure of AZD2014. This is a complex process requiring specialized precursors where these heavy isotopes are incorporated. The resulting labeled molecule is chemically identical to AZD2014 but has a higher mass, allowing it to be distinguished by the mass spectrometer.
Despite the clear advantages of SIL internal standards, their development can be challenging and costly. In some cases, a suitable SIL IS may not be readily available to researchers. For instance, in a study to develop a quantitative assay for vistusertib (AZD2014) in human plasma, a stable labeled internal standard was reported as unavailable. Consequently, the researchers utilized AZD8055, a structurally similar mTOR inhibitor, as the internal standard for their method validation. nih.govnih.gov This highlights that while a SIL IS like this compound would be theoretically ideal, practical considerations sometimes necessitate alternative approaches. Another study on the metabolism of vistusertib utilized a 14C-labeled version of the compound, demonstrating that isotopically labeled variants of AZD2014 have been synthesized for research purposes. nih.gov
Preclinical Pharmacodynamic and Molecular Mechanism Research of Azd2014
Molecular Target Engagement and Selectivity Profiling
AZD2014 functions as a potent, small-molecule, ATP-competitive inhibitor of mTOR kinase. nih.govcaymanchem.commedchemexpress.com This direct mode of action allows it to block the catalytic function of the mTOR protein. medcraveonline.com In biochemical assays using isolated recombinant mTOR enzyme, AZD2014 demonstrates high potency with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 2.81 nM. aacrjournals.orgnih.govmedchemexpress.commedchemexpress.com This potent enzymatic inhibition is the basis for its cellular and physiological effects. aacrjournals.org
| Compound | Target | Assay Type | IC₅₀ (nM) | Source |
|---|---|---|---|---|
| AZD2014 | Recombinant mTOR Enzyme | Biochemical Kinase Assay | 2.81 | aacrjournals.orgnih.govmedchemexpress.commedchemexpress.com |
A key feature of AZD2014 is its ability to inhibit both multiprotein mTOR complexes, mTORC1 and mTORC2. nih.govspringer.comoncotarget.com This dual inhibition contrasts with rapalogs, which primarily affect mTORC1 and can lead to a feedback activation of Akt signaling via the uninhibited mTORC2. aacrjournals.orgaacrjournals.org
In cellular assays, AZD2014 demonstrates effective inhibition of both complexes, as measured by the phosphorylation of their respective downstream substrates. aacrjournals.orgmedchemexpress.com Studies in MDA-MB-468 breast cancer cells showed that AZD2014 inhibited the phosphorylation of the mTORC2 substrate Akt (at Ser473) with a mean IC₅₀ of 78 nM and the mTORC1 substrate S6 ribosomal protein (at Ser235/236) with a mean IC₅₀ of 210 nM. aacrjournals.orgmedchemexpress.commedchemexpress.com This indicates that in this specific cell line, AZD2014 is approximately 2.7-fold more potent at inhibiting mTORC2 activity compared to mTORC1 activity. aacrjournals.orgmedchemexpress.commedchemexpress.com This dual activity allows for a more comprehensive blockade of the mTOR signaling network. aacrjournals.orgnih.gov
| Cell Line | Complex | Biomarker | Mean IC₅₀ (nM) | Source |
|---|---|---|---|---|
| MDA-MB-468 | mTORC2 | p-Akt (Ser473) | 78 | aacrjournals.orgmedchemexpress.commedchemexpress.com |
| mTORC1 | p-S6 (Ser235/236) | 210 | aacrjournals.orgmedchemexpress.commedchemexpress.com |
AZD2014 exhibits a high degree of selectivity for mTOR kinase. caymanchem.comselleckchem.com Extensive kinase profiling studies have been conducted to assess its off-target activity. aacrjournals.orgchemicalprobes.org In a screening panel of 220 biochemical kinase assays, only one kinase, WNK2, showed greater than 50% inhibition when tested at a high concentration of 10 µM AZD2014. aacrjournals.orgchemicalprobes.orgresearchgate.net In a separate, larger panel of 393 kinases assessed via competition binding assays, AZD2014 displayed no or only weak binding to the vast majority of kinases when tested at 1 µM. aacrjournals.orgselleckchem.comchemicalprobes.org This demonstrates a clean selectivity profile, which is crucial for minimizing off-target effects.
| Kinase Panel Size | AZD2014 Concentration | Key Finding | Source |
|---|---|---|---|
| 220 Kinases | 10 µM | Only WNK2 inhibited by >50% | aacrjournals.orgchemicalprobes.orgresearchgate.net |
| 393 Kinases | 1 µM | No or weak binding to the majority of kinases | aacrjournals.orgchemicalprobes.org |
Differential Inhibition of mTORC1 and mTORC2 Complexes
Cellular Biological Effects in Research Models
AZD2014 induces a range of biological effects in cancer cells, demonstrating its potent antitumor activity in various research models, including those for prostate cancer, hepatocellular carcinoma, and ovarian cancer. nih.govnih.govnih.gov
Induction of Apoptosis and Programmed Cell Death Mechanisms
AZD2014 has been consistently shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. nih.govresearchgate.nete-century.us In studies on hepatocellular carcinoma (HCC) and castration-resistant prostate cancer (CRPC) cells, treatment with AZD2014 led to a significant increase in apoptosis compared to control groups. nih.govresearchgate.net This effect is often measured by observing the cleavage of caspase-3, a key executioner protein in the apoptotic cascade. nih.govcam.ac.ukresearchgate.net For instance, in diffuse large B-cell lymphoma (DLBCL) cells, the combination of AZD2014 with another targeted agent synergistically increased cleaved caspase-3 levels, leading to almost complete cell death. nih.gov In a mouse model of prostate cancer, AZD2014 treatment increased cleaved caspase-3 by 3.3-fold. cam.ac.ukresearchgate.net
Modulation of Autophagy Flux in Research Models
Autophagy is a cellular degradation and recycling process that can either promote cell survival or contribute to cell death, depending on the context. nih.govresearchgate.net AZD2014, by inhibiting mTORC1, a primary negative regulator of autophagy, has been shown to induce this process. nih.govresearchgate.netrevvity.com This has been observed in multiple cancer models, including HCC, CRPC, and acute myelogenous leukemia (AML). nih.govresearchgate.netaacrjournals.org In some contexts, this induction of autophagy acts as a survival mechanism for cancer cells under the stress of mTOR inhibition. aacrjournals.org Consequently, studies have shown that combining AZD2014 with an autophagy inhibitor can enhance its cancer-killing effects by promoting apoptosis. aacrjournals.orgbg.ac.rs The increase in autophagic activity is often confirmed by measuring markers like LC3B-II and the degradation of p62/SQSTM1. nih.govaacrjournals.org
Cell Cycle Arrest and Progression (e.g., G0/G1 Phase)
A prominent effect of AZD2014 across numerous cancer cell models is the induction of cell cycle arrest, primarily in the G0/G1 phase. nih.gove-century.usnih.goviiarjournals.org This blockage prevents cells from progressing to the S phase, where DNA replication occurs, thereby halting proliferation. nih.goviiarjournals.org This effect has been documented in cell lines for prostate cancer, hepatocellular carcinoma, leukemia, and oral squamous cell carcinoma. nih.govnih.goviiarjournals.orgnih.gov The mechanism behind this arrest involves the downregulation of key cell cycle regulatory proteins, such as Cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are crucial for the G1-to-S phase transition. nih.goviiarjournals.org In some models, AZD2014 has also been observed to induce arrest at the G2/M phase, particularly when combined with radiation. nih.gov
Inhibition of Cellular Proliferation, Migration, and Invasion
AZD2014 effectively suppresses the proliferation of cancer cells in various preclinical models. nih.govresearchgate.netnih.govnih.gov Beyond halting proliferation, the compound also significantly inhibits the ability of cancer cells to migrate and invade surrounding tissues, which are critical steps in metastasis. nih.govmdpi.comnih.gov In studies on HCC and CRPC cells, AZD2014 was more effective at inhibiting migration and invasion than first-generation mTOR inhibitors like rapamycin (B549165). nih.govresearchgate.netnih.gov For example, in one study, AZD2014 alone reduced colon cancer cell migration by 40%, and this inhibition increased to 70% when combined with irinotecan. mdpi.com A similar significant inhibition of cell invasion was seen with the combination treatment. mdpi.com This suggests that dual inhibition of mTORC1 and mTORC2 is crucial for controlling the metastatic potential of cancer cells. nih.gov
Data Tables
Table 1: Effect of AZD2014 on Cell Cycle Progression in Cancer Cell Lines This table summarizes the observed effect of AZD2014 on the cell cycle in various cancer models as reported in preclinical studies.
| Cell Line Type | Reported Effect | Key Proteins Modulated | Citation |
|---|---|---|---|
| Castration-Resistant Prostate Cancer (CRPC) | G0/G1 Phase Arrest | Cyclin D1, CDK4 | researchgate.netnih.gov |
| Hepatocellular Carcinoma (HCC) | G1 Phase Arrest | - | nih.gove-century.us |
| Mouse Lymphocytic Leukemia (L1210) | G0/G1 Phase Arrest | Cyclin D1, CDK4 | iiarjournals.org |
| Oral Squamous Cell Carcinoma (OSCC) | G1 and G2/M Phase Arrest | Cyclin D1, CDK4, Cyclin B1, CDC2 | nih.gov |
Table 2: Summary of AZD2014's Effects on Cellular Processes This table outlines the primary cellular effects of AZD2014 treatment across different cancer research models.
| Cellular Process | Model System | Observed Effect | Citation |
|---|---|---|---|
| Apoptosis | Prostate Cancer, Leukemia, Ovarian Cancer | Increased apoptosis (3.3-fold ↑ in cleaved caspase 3) | cam.ac.ukresearchgate.net |
| Apoptosis | Diffuse Large B-Cell Lymphoma | Synergistic induction of apoptosis with ibrutinib (B1684441) | nih.gov |
| Autophagy | Renal Cancer, AML, Mouse Brain | Induction of autophagy, increased autophagic flux | jcancer.orgnih.govaacrjournals.org |
| Migration | Colon Cancer | 40% reduction (alone); 70% reduction (with irinotecan) | mdpi.com |
| Invasion | Colon Cancer | 70% reduction (with irinotecan) | mdpi.com |
| Proliferation | Prostate Cancer | Significant suppression | researchgate.netnih.govcam.ac.uk |
Impact on Epithelial-Mesenchymal Transition (EMT) Processes in Research Models
Epithelial-Mesenchymal Transition (EMT) is a dynamic cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. mdpi.com This transition is crucial in normal development but is also implicated in cancer progression, metastasis, and therapy resistance. mdpi.comnih.gov The process is marked by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers like N-cadherin and vimentin (B1176767). mdpi.com
AZD2014, a dual inhibitor of mTORC1 and mTORC2, has demonstrated significant effects on EMT in various preclinical cancer models. aacrjournals.orgselleckchem.comresearchgate.net In studies using castration-resistant prostate cancer (CRPC) cell lines, AZD2014 was shown to be more effective than the allosteric mTOR inhibitor rapamycin at inhibiting cell migration, invasion, and the progression of EMT. nih.govresearchgate.net This inhibitory action was observed in both docetaxel-sensitive and docetaxel-resistant CRPC cells, suggesting its potential to overcome certain forms of drug resistance. nih.govresearchgate.net
Further research in a Tsc2+/- mouse model, which develops renal tumors, showed that AZD2014 potently suppresses the EMT associated with tumor progression. nih.gov In these models, features of EMT increased as lesions progressed from cysts to solid carcinomas. nih.gov Treatment with AZD2014 effectively blocked this progression and suppressed the EMT process within the renal tumors. nih.gov
These findings indicate that by targeting both mTORC1 and mTORC2, AZD2014 can effectively counteract the signaling pathways that drive EMT, a key process in tumor invasion and metastasis. nih.govnih.gov
Modulation of Protein Synthesis and Translational Control
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, largely through its control of protein synthesis. aacrjournals.orgnih.gov mTOR exists in two distinct complexes, mTORC1 and mTORC2. aacrjournals.org mTORC1 signaling plays a critical role in regulating protein synthesis by phosphorylating key downstream effectors, including the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the p70 ribosomal protein S6 kinase (S6K). nih.govnih.gov
In preclinical studies involving acute myeloid leukemia (AML) cells, AZD2014 effectively inhibited key mTORC1 targets, including phosphorylated S6K and 4E-BP1. nih.gov Similarly, in breast cancer cell lines, AZD2014 inhibited both mTORC1 and mTORC2 substrates, whereas rapamycin only inhibited mTORC1 substrates and paradoxically caused an increase in the phosphorylation of AKT, a downstream target of mTORC2. aacrjournals.org By inhibiting mTORC2, AZD2014 prevents this feedback activation of AKT, leading to more potent suppression of cell growth and proliferation. nih.govaacrjournals.org
The ability of AZD2014 to robustly inhibit key regulators of translation initiation underscores its potent anti-proliferative activity observed across numerous cancer models. aacrjournals.orgaacrjournals.org
Preclinical Efficacy Studies in in Vitro and in Vivo Research Models
In Vitro Cell Line Panel Evaluations
AZD2014 has shown broad antiproliferative effects in numerous cancer cell line studies. aacrjournals.orgisrctn.comsigmaaldrich.com
Efficacy in Various Cancer Cell Lines
The compound has been evaluated against a diverse panel of cancer cell lines, demonstrating notable activity.
Breast Cancer: Estrogen receptor-positive (ER+) breast cancer cell lines are particularly sensitive to AZD2014. aacrjournals.org It has shown efficacy in models with acquired resistance to hormonal therapies and rapalogs. aacrjournals.orgsigmaaldrich.comresearchgate.net In a panel of ER+ cell lines, including those resistant to tamoxifen (B1202) or fulvestrant (B1683766), AZD2014 induced growth inhibition with GI₅₀ values under 200 nmol/L and total growth inhibition (TGI) values below 500 nmol/L. aacrjournals.org
Renal Cancer: While specific data on renal cell line efficacy from the provided snippets is limited, a phase II trial showed AZD2014 to be inferior to everolimus (B549166) in metastatic renal cell carcinoma. bioscientifica.com
Prostate Cancer: AZD2014 has shown potent antitumor effects in both docetaxel-sensitive and docetaxel-resistant castration-resistant prostate cancer (CRPC) cells. nih.govnih.gov It was found to be more effective than rapamycin (B549165) at inhibiting cell survival in a dose-dependent manner in four prostate cancer cell lines (22RV1, C4-2, 22RV1 DOCR, and C4-2 DOCR). nih.gov In another study, AZD2014 inhibited the growth of all three tested prostate cancer cell lines with GI50s in the nanomolar range. researchgate.net
Glioblastoma: In glioblastoma stem-like cells (GSCs), AZD2014 has been shown to enhance radiosensitivity. nih.govmdpi.comnih.govmdpi.com It demonstrated IC50 levels of 410-552 nM in three primary human DIPG (diffuse intrinsic pontine glioma) cell lines. spandidos-publications.com In glioblastoma multiforme (GBM) cells with a PTEN mutational background, AZD2014 was effective at depleting MCL-1 levels. aacrjournals.org
Hepatocellular Carcinoma (HCC): AZD2014 exhibited more profound antiproliferative activity than rapamycin in a dose-dependent manner in four HCC cell lines. nih.gov The IC50 values were 101.6 nM for HCCLM3, 441.6 nM for Huh-7, and 600 nM for HepG2 cells. nih.gov Other ATP competitive inhibitors like OSI-027 and AZD2014 have also been shown to be effective in HCC. oncotarget.com
Diffuse Large B-cell Lymphoma (DLBCL): AZD2014 has demonstrated broad antiproliferative activity across multiple tumor cell lines, including those of DLBCL. isrctn.com In combination with a PI3Kβ/δ inhibitor, it has been shown to potentially overcome resistance and prevent the outgrowth of lymphoma cells. mdpi.com Specifically, in activated B-cell like (ABC) DLBCL, the combination of AZD2014 with the BTK inhibitor ibrutinib (B1684441) was highly synergistic in killing cell lines. oncotarget.com
Ovarian Cancer: The combination of AZD2014 (vistusertib) and paclitaxel (B517696) was found to be additive in a majority of the 12 ovarian cancer cell lines studied. nih.gov In a cisplatin-resistant model (A2780Cis), the combination significantly reduced tumor volumes in vivo. nih.gov AZD2014 also suppressed proliferation and induced G1-phase cell cycle arrest and apoptosis in ovarian cancer cells. nih.gov
Neuroendocrine Tumors: In models of pancreatic neuroendocrine tumors resistant to everolimus, AZD2014 has been shown to inhibit growth. nih.gov It effectively reduces cell proliferation in resistant BON-1 and QGP-1 cells at concentrations achievable in patients. bioscientifica.com
Table 1: In Vitro Efficacy of AZD2014 in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | Citations |
|---|---|---|---|
| Breast Cancer | ER+ cell lines (including tamoxifen/fulvestrant resistant) | GI₅₀ < 200 nmol/L; TGI < 500 nmol/L | aacrjournals.org |
| Prostate Cancer | 22RV1, C4-2, 22RV1 DOCR, C4-2 DOCR | More effective than rapamycin; dose-dependent inhibition of survival. | nih.gov |
| Glioblastoma | DIPG 4, DIPG 6, SF7761 | IC₅₀ levels of 410-552 nM. | spandidos-publications.com |
| Hepatocellular Carcinoma | HCCLM3, Huh-7, HepG2 | IC₅₀ values of 101.6 nM, 441.6 nM, and 600 nM, respectively. | nih.gov |
| Ovarian Cancer | Panel of 12 cell lines | Additive growth inhibition in combination with paclitaxel. | nih.gov |
| Bladder Cancer | 5637, J82, RT4 | IC50 value lower than 2 μM. | mdpi.com |
Clonogenic Survival Assays
Clonogenic survival assays have been instrumental in demonstrating the long-term efficacy of AZD2014, particularly in combination with other treatments like radiation.
In oral squamous cell carcinoma (OSCC) cell lines (SCC4 and SCC25), combining AZD2014 with ionizing radiation significantly reduced colony formation compared to either treatment alone. plos.org Similarly, in glioblastoma stem-like cells (GSCs), the addition of AZD2014 before irradiation enhanced radiosensitivity, as determined by clonogenic survival analysis. nih.govnih.gov Pretreatment with AZD2014 also decreased the clonogenic survival of various cancer cells when subsequently treated with the PARP inhibitor olaparib. aacrjournals.orgresearchgate.net For instance, in SF-539 cells, pretreatment with 1 mmol/L AZD2014 reduced clonogenic survival by 2- to 4-fold when combined with olaparib. aacrjournals.orgresearchgate.net In acute myelogenous leukemia (AML) cells, AZD2014 suppressed CFU-L colony formation, and this effect was enhanced when combined with chloroquine. aacrjournals.org
Spheroid and 3D Culture Models
The efficacy of AZD2014 has also been evaluated in more complex, physiologically relevant 3D culture models.
In non-small cell lung cancer (NSCLC) spheroids (A549, H460, and H520), AZD2014 was shown to inhibit spheroid growth. nih.govresearchgate.netaacrjournals.org A study using HEK293 cell spheroids investigated the uptake of AZD2014, taking advantage of its natural fluorescence, to better understand its mechanism of action in a 3D environment. leica-microsystems.com The drug showed rapid uptake throughout the spheroid. researchgate.net Furthermore, a 3D cell viability assay, which more closely mimics in vivo tumor growth, confirmed the enhanced killing of cancer cells when AZD2014 was combined with olaparib. researchgate.net In bladder cancer, a 3D culture-based high-throughput screening platform was used to evaluate the effects of various targeted agents, including AZD2014. mdpi.com
In Vivo Xenograft and Allograft Models
In vivo studies have corroborated the in vitro findings, showing significant tumor growth inhibition with AZD2014 treatment. sigmaaldrich.comresearchgate.net
Tumor Growth Inhibition in Established Xenografts
AZD2014 has demonstrated dose-dependent tumor growth inhibition in several established xenograft models. aacrjournals.orgsigmaaldrich.comresearchgate.net
MCF7 (Breast Cancer): In MCF7 human breast cancer xenografts, AZD2014 induced significant tumor growth inhibition. aacrjournals.orgresearchgate.net When combined with fulvestrant, it led to tumor regressions. aacrjournals.org
HCC1500 (Breast Cancer): While not explicitly detailed in the provided snippets, broad efficacy in ER+ breast cancer models suggests potential activity in cell lines like HCC1500.
786-0 (Renal Cancer): Specific data on the 786-0 xenograft model was not present in the provided search results.
Other Models: In an OCI-LY10 (DLBCL) xenograft model, the combination of AZD2014 and ibrutinib resulted in significant tumor regression. oncotarget.com In a cisplatin-resistant ovarian cancer xenograft model (A2780CisR), the combination of vistusertib (B1684010) (AZD2014) and paclitaxel caused a significant reduction in tumor volumes. nih.gov In vivo treatment of Ph-like ALL PDX models with dasatinib (B193332) and AZD8055 (a close analog of AZD2014) reduced leukemia burden more completely than either inhibitor alone. ashpublications.org
Evaluation in Patient-Derived Xenograft (PDX) Models
The efficacy of AZD2014 has also been confirmed in patient-derived xenograft (PDX) models, which are considered more predictive of clinical outcomes.
AZD2014 has been shown to cause significant tumor growth inhibition in a number of patient-derived models. aacrjournals.org In PDX models of childhood Ph-like ALL, combined TKI and TOR-KI (including AZD2014) treatment showed superior anti-leukemia cytotoxicity. ashpublications.org Furthermore, preclinical data in PDX mouse models of DLBCL suggest that combining AZD2014 with a PI3Kβ/δ inhibitor can completely prevent the outgrowth of lymphoma cells. mdpi.com In glioblastoma, the combination of AZD2014 and radiation delivered to mice bearing GSC-initiated orthotopic xenografts significantly prolonged survival. nih.govnih.gov
Table 2: In Vivo Efficacy of AZD2014 in Xenograft Models
| Model Type | Cancer Type | Xenograft/PDX Model | Key Findings | Citations |
|---|---|---|---|---|
| Xenograft | Breast Cancer | MCF7 | Significant tumor growth inhibition; regression when combined with fulvestrant. | aacrjournals.orgresearchgate.net |
| Xenograft | Ovarian Cancer | A2780CisR (cisplatin-resistant) | Significant reduction in tumor volume with paclitaxel combination. | nih.gov |
| Xenograft | DLBCL | OCI-LY10 | Significant tumor regression with ibrutinib combination. | oncotarget.com |
| PDX | Ph-like ALL | Patient-Derived | Reduced leukemia burden more effectively with dasatinib. | ashpublications.org |
| PDX | DLBCL | Patient-Derived | Prevented lymphoma cell outgrowth with PI3Kβ/δ inhibitor combination. | mdpi.com |
| Orthotopic Xenograft | Glioblastoma | GSC-initiated | Prolonged survival when combined with radiation. | nih.govnih.gov |
Efficacy in Genetically Engineered Mouse Models (e.g., NF2-deficient schwannoma)
In a genetically engineered mouse model of Neurofibromatosis type 2 (NF2)-deficient schwannoma, AZD2014 has shown notable efficacy. While AZD2014 as a single agent induced a significant delay in tumor growth, it did not completely halt tumor progression. nih.gov However, when combined with the multi-kinase inhibitor dasatinib, a dramatically more effective tumor growth delay was observed, a response significantly greater than that produced by either drug alone. nih.gov This enhanced effect in the mouse allograft schwannoma model highlights a potential synergistic relationship between mTOR and EPH receptor pathway inhibition. nih.gov The rationale for this combination is supported by the observation that both mTORC1 and mTORC2 signaling pathways are activated in NF2-deficient schwannoma models, consistent with findings in human vestibular schwannoma (VS) tumor samples. nih.gov
Further studies in NF2-deficient models have explored other combination strategies. For instance, the dual mTORC1/2 inhibitor INK128, similar to AZD2014, showed synergistic effects when combined with brigatinib (B606365) in inhibiting the growth of NF2-deficient primary meningioma cells. dtic.mil These findings collectively suggest that targeting the mTOR pathway is a viable strategy for NF2-related tumors and that combination therapies may offer superior efficacy. nih.govdtic.mil
Interactive Table: Efficacy of AZD2014 in NF2-deficient Schwannoma Mouse Model
| Treatment Group | Outcome | Significance |
|---|---|---|
| AZD2014 Monotherapy | Significant tumor growth delay | p < 0.001 |
| Dasatinib Monotherapy | Significant tumor growth delay | - |
| AZD2014 + Dasatinib | Most dramatic tumor growth delay | p < 0.001 (compared to monotherapies) |
Impact on Metastasis and Tumor Microenvironment in Research Models
Preclinical research indicates that AZD2014 can effectively inhibit processes crucial for metastasis. In hepatocellular carcinoma (HCC) cell models, AZD2014 was shown to be more effective than rapamycin in inhibiting cell migration, invasion, and the epithelial-mesenchymal transition (EMT). nih.gov Treatment with AZD2014 significantly decreased the migration and invasion of several HCC cell lines. nih.gov This suggests that the dual inhibition of both mTORC1 and mTORC2 is critical for controlling the metastatic potential of cancer cells. nih.gov
The tumor microenvironment (TME) plays a pivotal role in cancer progression and metastasis. mdpi.comfrontiersin.org While direct studies on the comprehensive effects of AZD2014 on the TME are emerging, its mechanism of action is relevant to key TME processes. For instance, mTOR signaling is implicated in the regulation of factors that influence the extracellular matrix (ECM) and tumor-associated immune cells. mdpi.comresearchgate.net In TSC-associated renal tumors in mice, both AZD2014 and rapamycin significantly reduced the proportion of cystic and papillary lesions with cells positive for mesenchymal markers like vimentin (B1176767) and FSP1, suggesting an impact on partial EMT within the tumor. researchgate.net By inhibiting fundamental cellular processes like proliferation and motility, which are influenced by the TME, AZD2014 indirectly modulates the tumor's interaction with its environment.
Biomarker Identification and Validation in Preclinical Contexts
Pharmacodynamic Biomarkers (e.g., p-S6, p-4EBP1, p-AKT, Ki67)
The preclinical evaluation of AZD2014 has successfully identified and validated several pharmacodynamic biomarkers that confirm target engagement and downstream pathway inhibition. In a genetically engineered PTEN-conditional mouse model of prostate cancer, treatment with AZD2014, both alone and in combination with castration, led to significant reductions in the phosphorylation of key mTORC1 and mTORC2 substrates. cam.ac.uk
Specifically, there were marked decreases in the levels of:
p-4EBP1 (Thr37/46): A direct substrate of mTORC1. cam.ac.uk
p-S6 (Ser235/236): A downstream indicator of mTORC1 activity. cam.ac.uk
p-AKT (Ser473): A key substrate of mTORC2, the inhibition of which is a distinguishing feature of dual mTOR inhibitors compared to rapalogs. cam.ac.ukaacrjournals.org
Furthermore, AZD2014 treatment demonstrated a potent anti-proliferative effect, as evidenced by a significant reduction in the proliferation marker Ki67 . cam.ac.uknih.gov In paired tumor biopsies from a first-in-human study, which was informed by preclinical data, a reduction in p-S6 levels and Ki67 staining was consistently observed in evaluable samples. nih.govaacrjournals.orgnih.gov These biomarkers serve as robust indicators of AZD2014's biological activity in vivo. cam.ac.uknih.gov
Interactive Table: Pharmacodynamic Biomarker Modulation by AZD2014 in a Preclinical Prostate Cancer Model
| Biomarker | Treatment | Percentage Reduction | Significance |
|---|---|---|---|
| p-4EBP1(Thr37/46) | AZD2014 | ~48% | p<0.001 |
| p-4EBP1(Thr37/46) | AZD2014 + Castration | ~37% | p<0.001 |
| p-S6(Ser235/236) | AZD2014 | ~74% | p<0.001 |
| p-S6(Ser235/236) | AZD2014 + Castration | ~44% | p<0.001 |
| p-AKT(Ser473) | AZD2014 | ~36% | p<0.001 |
| p-AKT(Ser473) | AZD2014 + Castration | ~20% | p<0.01 |
| Ki67 | AZD2014 | ~70% | p<0.001 |
| Ki67 | AZD2014 + Castration | ~42% | p<0.001 |
Predictive Biomarkers for Response in Preclinical Settings
The identification of predictive biomarkers is crucial for patient stratification and maximizing therapeutic benefit. mdpi.comcrownbio.com Preclinical studies with AZD2014 have begun to shed light on potential genetic contexts that may confer sensitivity to the drug. In a broad panel of cancer cell lines, those with mutations in the PI3K pathway were among those tested for sensitivity to AZD2014. researchgate.net
In a first-in-human study, partial responses were observed in patients with pancreatic cancer and breast cancer who had a PDGFR and an ERBB2 mutation, respectively. nih.govnih.gov While this is clinical data, it guides further preclinical investigation into these specific mutations as potential predictive biomarkers. The rationale is that tumors with activating mutations in pathways that converge on mTOR may be particularly dependent on this signaling axis for their growth and survival. For instance, alterations in the PI3K/AKT/mTOR pathway, such as PTEN loss or PIK3CA mutations, are common in many cancers and represent a strong rationale for the use of mTOR inhibitors. cam.ac.ukcam.ac.uk Preclinical models harboring these specific genetic alterations are invaluable tools for validating their predictive power for AZD2014 response. crownbio.com
Further preclinical research is necessary to systematically correlate genomic profiles with response to AZD2014 to establish robust predictive biomarkers. mdpi.com
Pharmacokinetic and Metabolic Research Applications of Azd2014 13c,d3
Preclinical Pharmacokinetic Research in Animal Models
Preclinical studies in animal models are crucial for understanding the fundamental pharmacokinetic properties of a new chemical entity before it can be considered for human trials. The use of an isotopically labeled version of the drug, such as AZD2014-13C,d3, is instrumental in these assessments.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies using Labeled Compound
ADME studies are designed to characterize the fate of a drug from its administration to its elimination. The use of a stable isotope-labeled compound like this compound provides a distinct mass signature that allows it to be unequivocally traced.
In a typical preclinical ADME study, animal models would be administered this compound. Subsequent analysis of blood, urine, feces, and various tissues at different time points would reveal:
Absorption: The rate and extent to which the drug enters the bloodstream.
Distribution: The reversible transfer of the drug from the bloodstream into various tissues and organs.
Metabolism: The chemical modification of the drug by the body, primarily in the liver, into other compounds known as metabolites.
Excretion: The irreversible removal of the drug and its metabolites from the body, typically via urine and/or feces.
While specific data for this compound is not available, related studies on the radiolabeled compound [¹⁴C]-AZD2014 in rats have shown that the drug is extensively metabolized. Following a single dose, the primary routes of excretion were determined to be approximately 85% in feces and 2% in urine, indicating significant biliary excretion.
Quantitative Analysis of this compound in Biological Matrices (e.g., Plasma, Tissues)
Accurate quantification of a drug and its metabolites in biological samples is a cornerstone of pharmacokinetic analysis. This compound would serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The stable isotope-labeled internal standard co-elutes with the unlabeled analyte but is distinguished by its higher mass. This allows for correction of any variability in sample preparation and instrument response, leading to highly accurate and precise quantification.
While no data tables for this compound are available, a hypothetical data table for the quantification of unlabeled AZD2014 in plasma using this compound as an internal standard would typically include the following parameters, validated according to regulatory guidelines:
Table 1: Hypothetical Bioanalytical Method Validation Parameters for AZD2014 Quantification
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of nominal concentration |
| Precision (%CV) | ≤ 15% |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Metabolic Fate Elucidation using Stable Isotope Tracing
Metabolite Identification and Profiling using this compound
The isotopic signature of this compound facilitates the identification of its metabolites in complex biological matrices. In mass spectrometry analysis, the parent drug and its metabolites will exhibit characteristic isotopic patterns, making them stand out from the background of endogenous compounds. This allows for the confident identification of even minor metabolites.
For instance, after administering this compound to animal models, analysis of plasma, urine, and bile would enable the construction of a detailed metabolic map. Although specific studies with this compound are not published, research with [¹⁴C]-AZD2014 in rats identified N-hydroxymethyl and desmethyl components as metabolites.
Tracing Carbon Flux into Central Metabolic Pathways (e.g., TCA cycle)
Beyond the metabolism of the drug itself, stable isotope tracing can be used to investigate the pharmacological effects of the drug on cellular metabolism. As an mTOR inhibitor, AZD2014 is expected to have significant effects on central carbon metabolism. By using a ¹³C-labeled drug, it is theoretically possible to trace the fate of the carbon atoms from the drug molecule if they are cleaved and enter central metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle. This type of study can reveal off-target effects or novel mechanisms of action. However, this is a highly specialized application and would depend on the metabolic instability of the labeled positions on the drug molecule.
Understanding Metabolic Adaptations in Response to AZD2014 Treatment
Cancer cells can develop resistance to targeted therapies by rewiring their metabolic pathways. Stable isotope tracing is a powerful technique to study these metabolic adaptations. In this context, researchers would typically use ¹³C-labeled nutrients, such as [¹³C]-glucose or [¹³C]-glutamine, in cell culture or animal models treated with AZD2014. By tracing the flow of these labeled nutrients through various metabolic pathways, it is possible to identify how cancer cells adapt to mTOR inhibition. This can reveal new therapeutic targets to overcome resistance. While this application does not directly use this compound as the tracer, the labeled drug could be used as the therapeutic agent in such studies to ensure accurate dosing and correlation of drug levels with metabolic changes.
Pharmacodynamic-Pharmacokinetic (PK-PD) Relationship Research in Preclinical Systems
Research utilizing this compound for quantification has been instrumental in elucidating the relationship between drug exposure and its biological effect in preclinical models. AZD2014 is an ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR), affecting both the mTORC1 and mTORC2 complexes. nih.govaacrjournals.org This dual inhibition is a key feature, as it blocks not only the direct downstream signals of mTORC1 but also prevents the feedback activation of AKT signaling, a common resistance mechanism seen with mTORC1-only inhibitors like rapamycin and its analogues (rapalogs). nih.gov
Preclinical studies in animal models have demonstrated a clear, dose-dependent correlation between AZD2014 plasma concentration and the inhibition of its molecular targets. The pharmacodynamic effects are typically measured by assessing the phosphorylation status of key downstream substrates of mTORC1 (like ribosomal protein S6) and mTORC2 (like AKT at serine 473).
In mouse xenograft models of estrogen receptor-positive (ER+) breast cancer, administration of AZD2014 led to dose-dependent increases in plasma concentration (Cmax) and total exposure (AUC). aacrjournals.org This exposure was directly linked to the inhibition of both mTORC1 and mTORC2 pathway biomarkers within the tumor tissue. A strong relationship was established between AZD2014 plasma levels and the suppression of phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6). aacrjournals.org This demonstrates that achieving and maintaining specific plasma concentrations of the drug is crucial for effective target engagement in vivo.
Similarly, in glioblastoma xenograft models, orally administered AZD2014 was shown to penetrate the blood-brain barrier and significantly reduce the levels of p-4EBP1 (an mTORC1 substrate) and p-AKT (an mTORC2 substrate) in brain tumor tissues, confirming target inhibition in the central nervous system. nih.gov The antitumor activity observed in these models is consistently associated with the robust modulation of these biomarkers, underscoring the direct link between drug exposure and its mechanism of action. nih.govaacrjournals.org
| Animal Model | Biomarker (Target) | Key Finding | Reference |
|---|---|---|---|
| MCF7 Breast Cancer Xenograft | p-AKT (mTORC2) | Good relationship between plasma concentration and biomarker levels, with an estimated IC50 of 0.119 μmol/L. | aacrjournals.org |
| MCF7 Breast Cancer Xenograft | p-S6 (mTORC1) | Good relationship between plasma concentration and biomarker levels, with an estimated IC50 of 0.392 μmol/L. | aacrjournals.org |
| Glioblastoma (GBMJ1) Orthotopic Xenograft | p-4EBP1 (mTORC1) and p-AKT (mTORC2) | Treatment significantly reduced levels of both biomarkers in brain tumor tissue, indicating sufficient BBB penetration and target engagement. | nih.gov |
| ER+ Breast Cancer Xenografts | mTORC1 and mTORC2 substrates | Antitumor activity was directly associated with the modulation of both mTORC1 and mTORC2 substrates. | nih.gov |
A significant area of preclinical research has been the evaluation of different dosing schedules to optimize the therapeutic index of AZD2014. Studies have compared continuous (e.g., daily) versus intermittent (e.g., weekly or several days on/off) administration in various cancer models.
In ER+ breast cancer xenograft models, AZD2014 demonstrated significant, dose-dependent tumor growth inhibition with both continuous and intermittent dosing schedules. nih.govaacrjournals.org This flexibility is considered a major advantage, as intermittent scheduling can potentially mitigate toxicities while maintaining efficacy. When combined with the endocrine therapy fulvestrant (B1683766), AZD2014 induced tumor regressions under both continuous and intermittent schedules, highlighting its robust activity regardless of the dosing regimen. nih.govaacrjournals.org
Research in a lung cancer trial also utilized a higher-dose, pulsatile (intermittent) schedule for vistusertib (B1684010) (AZD2014), although the pharmacodynamic data from that study was based on daily dosing. soton.ac.uk The ability of AZD2014 to be dosed intermittently makes it a strong candidate for combination therapies, where managing overlapping toxicities is paramount. nih.gov
| Model System | Dosing Schedule | Outcome | Reference |
|---|---|---|---|
| ER+ Breast Cancer Xenografts (e.g., MCF7) | Continuous and Intermittent | Both schedules induced significant, dose-dependent tumor growth inhibition. | nih.govaacrjournals.org |
| ER+ Breast Cancer Models (in combination with fulvestrant) | Continuous and Intermittent | The combination induced tumor regressions when AZD2014 was dosed on either schedule. | nih.govaacrjournals.org |
| Chronic Lymphocytic Leukemia Mouse Model | Continuous (daily for 3 weeks) | Compared to rapamycin, AZD2014 was less effective in reducing disease burden in this specific aggressive leukemia model. | biorxiv.org |
Correlation of Exposure with Target Inhibition in Animal Models
Research on Drug-Drug Interactions (DDIs) in Preclinical Models
The use of this compound for precise quantification is essential when assessing potential pharmacokinetic drug-drug interactions in preclinical settings. These studies evaluate how co-administration with other therapeutic agents affects the absorption, distribution, metabolism, and excretion of AZD2014, and vice versa.
Preclinical investigations have explored AZD2014 in combination with various agents. In studies combining AZD2014 with fulvestrant for ER+ breast cancer, pharmacokinetic analysis showed no clinically relevant impact of fulvestrant on the exposure to AZD2014. researchgate.net This suggests a low potential for pharmacokinetic interaction between these two drugs, simplifying their combined use. researchgate.net
In a mouse allograft model of schwannoma, AZD2014 was combined with dasatinib (B193332). researchgate.net The study confirmed that both drugs inhibited their respective targets in vivo, and the combination resulted in a more dramatic tumor growth delay than either drug alone, indicating a beneficial pharmacodynamic interaction. researchgate.net Other research in a chronic lymphocytic leukemia model showed that a combination of AZD2014 and ibrutinib (B1684441) was more potent than either agent individually. biorxiv.org Furthermore, studies in uveal melanoma have shown that concurrently inhibiting FASN (fatty acid synthase) and mTOR (with AZD2014) leads to greater suppression of tumor cell growth, cell cycle arrest, and metabolism than inhibiting either target alone. mdpi.com
These preclinical DDI and combination studies are critical for identifying synergistic or additive anti-cancer effects and for establishing a safe and effective basis for clinical combination trials.
Research into Mechanisms of Resistance and Strategies to Overcome Resistance
Identification of Acquired Resistance Mechanisms in Preclinical Models
Despite the rationale for dual mTORC1/2 inhibition, acquired resistance to AZD2014 can still emerge. Preclinical studies have begun to identify the molecular underpinnings of this resistance.
A primary mechanism of resistance to mTORC1 inhibitors is the reactivation of AKT signaling. nih.govnih.gov AZD2014 was developed to overcome this by simultaneously inhibiting mTORC2, the kinase responsible for the final activating phosphorylation of AKT at serine 473 (S473). nih.govaacrjournals.orgnih.gov Preclinical studies confirm that AZD2014 effectively prevents this feedback activation of AKT signaling in various cancer models, including castration-resistant prostate cancer (CRPC) and ER+ breast cancer. aacrjournals.orgnih.govnih.gov In models of everolimus (B549166) (a rapalog) resistance, AZD2014 continues to effectively block proliferation by inhibiting the feedback phosphorylation of AKT. aacrjournals.org
However, resistance to AZD2014 can develop. In diffuse intrinsic pontine glioma (DIPG) cell models, inducing constitutive AKT activity by transfecting cells with a phosphomimetic S473D mutant AKT led to resistance against AZD2014. spandidos-publications.com This experiment demonstrated that bypassing mTORC2's role in AKT activation can reduce the drug's efficacy, highlighting the critical importance of the mTORC2-AKT axis for its mechanism of action. spandidos-publications.com
Resistance to targeted therapies often involves genetic changes or the activation of alternative signaling pathways that bypass the inhibited node. In models of ER+ breast cancer, cell lines were developed with acquired resistance to the hormonal therapy fulvestrant (B1683766). nih.gov These models often exhibit upregulation of the mTOR pathway, providing a rationale for using inhibitors like AZD2014. aacrjournals.org Further studies created models of acquired resistance to CDK4/6 inhibitors, which showed rewiring through increased growth factor signaling. nih.gov In these rewired models, AZD2014 was still effective at suppressing proliferation. nih.gov
In non-small cell lung cancer models with ALK rearrangements, resistance to the ALK inhibitor lorlatinib (B560019) was found to be driven by a double-hit alteration involving NF2 and subsequent activation of the mTOR pathway. nih.govresearchgate.net In patient-derived xenograft (PDX) models from this context, the combination of lorlatinib and AZD2014 (vistusertib) was effective at overcoming this resistance, indicating that mTOR pathway activation is a key bypass track. nih.govresearchgate.net
Adaptive Feedback Loop Activation (e.g., AKT activation)
Preclinical Combination Therapy Strategies to Overcome Resistance
To counteract or delay resistance, AZD2014 has been evaluated in combination with other therapeutic agents in a variety of preclinical cancer models.
In estrogen receptor-positive (ER+) breast cancer, crosstalk between the ER and PI3K/AKT/mTOR pathways is a known driver of endocrine resistance. nih.govaacrjournals.org Preclinical studies have shown that combining AZD2014 with the ER antagonist fulvestrant leads to synergistic or enhanced anti-tumor activity. aacrjournals.orgnih.gov
In two different patient-derived xenograft (PDX) models of acquired endocrine-resistant breast cancer, the combination of AZD2014 and fulvestrant proved to be the most effective treatment. nih.gov In the HBCx34 OvaR model, which is resistant to tamoxifen (B1202) but sensitive to fulvestrant, the combination resulted in a 99.7% reduction in tumor volume compared to vehicle control. nih.gov In a second PDX model resistant to fulvestrant, AZD2014 monotherapy delayed tumor progression by 54.5%, while the combination with fulvestrant reduced tumor volumes by 84.7% compared to vehicle control. nih.gov These studies demonstrate that dual inhibition of mTOR and the ER pathway can induce tumor regressions and delay progression even in resistant settings. aacrjournals.orgnih.gov
Table 1: Preclinical Efficacy of AZD2014 and Fulvestrant in ER+ Breast Cancer PDX Models
Activation of the PI3K/mTOR pathway is associated with chemotherapy resistance in ovarian cancer. nih.govoncotarget.com Preclinical studies combining AZD2014 with the chemotherapeutic agent paclitaxel (B517696) have shown additive to synergistic effects. nih.govoncotarget.comaacrjournals.org In a panel of 12 ovarian cancer cell lines, the combination demonstrated additive effects on growth inhibition in most lines and was synergistic in one (OAW42). nih.govoncotarget.com
In a cisplatin-resistant ovarian cancer xenograft model (A2780Cis), the combination of AZD2014 and paclitaxel caused a significant reduction in tumor volume, whereas neither agent alone had a significant effect compared to the control. nih.govoncotarget.com This anti-tumor effect was associated with a significant increase in apoptosis. nih.govoncotarget.com Mechanistically, AZD2014 was shown to inhibit both mTORC1 (reduced p-S6) and mTORC2 (reduced p-AKT) signaling in the xenograft tumors. nih.govoncotarget.comaacrjournals.org
Table 2: Preclinical Efficacy of AZD2014 and Paclitaxel in Ovarian Cancer Xenograft Model (A2780Cis)
Dasatinib (B193332): In preclinical models of vestibular schwannoma, which are characterized by loss of NF2 and subsequent mTOR pathway activation, combination therapy with AZD2014 and the multi-kinase inhibitor dasatinib was more effective than either drug alone. nih.govresearchgate.net In vivo, the combination treatment significantly inhibited tumor growth in a mouse allograft schwannoma model more effectively than either monotherapy. nih.govresearchgate.net Similarly, in models of Philadelphia chromosome-like B-cell acute lymphoblastic leukemia (Ph-like B-ALL), combining dasatinib with an mTOR inhibitor like AZD2014 resulted in more complete inhibition of mTORC1 and mTORC2 signaling and decreased leukemia burden compared to single agents. ashpublications.orgnih.gov
Ibrutinib (B1684441): In preclinical models of the Activated B-Cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), which is driven by B-cell receptor signaling, the combination of the BTK inhibitor ibrutinib and AZD2014 showed highly synergistic activity. researchgate.netaacrjournals.org The combination induced apoptosis and potent anti-tumor activity in vivo, causing greater tumor growth inhibition than either agent alone. aacrjournals.org An intermittent dosing schedule of AZD2014 with ibrutinib maintained the synergistic activity, leading to 60% tumor regression in one model. aacrjournals.org
WEE1 Inhibitors: The combination of AZD2014 with the WEE1 inhibitor adavosertib (AZD1775) has shown synergistic effects in gynecological and lung cancer models. dovepress.comnih.govnih.gov In ovarian cancer cells and PDX models, dual inhibition of WEE1 and mTOR synergistically inhibited tumor growth by inducing significant DNA replication stress. dovepress.comnih.gov In KRAS-mutant lung cancer models, the combination also significantly inhibited tumor growth in xenografts compared to either drug alone. nih.gov
Table 3: Mentioned Compound Names
Synergistic Effects in Drug-Resistant Cell Lines (e.g., Docetaxel-resistant CRPC, Everolimus-resistant PNET)
The emergence of resistance to standard-of-care therapies such as docetaxel (B913) in castration-resistant prostate cancer (CRPC) and everolimus in pancreatic neuroendocrine tumors (PNETs) presents a significant clinical challenge. nih.govoaepublish.com Research into the dual mTORC1/mTORC2 inhibitor AZD2014 (also known as vistusertib) has explored its potential to overcome these resistance mechanisms, not as a single agent, but by demonstrating its efficacy in cell lines that have become resistant to these primary treatments.
Docetaxel-Resistant Castration-Resistant Prostate Cancer (CRPC)
The progression of prostate cancer to a castration-resistant state is a critical point in the disease, and while docetaxel-based chemotherapy can offer a survival benefit, the development of resistance is common. nih.govoaepublish.com The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in advanced prostate cancer and is implicated in drug resistance. researchgate.netmdpi.com AZD2014, by targeting both mTORC1 and mTORC2, offers a more comprehensive blockade of this pathway compared to first-generation mTOR inhibitors like rapamycin (B549165), which only affects mTORC1. nih.govnih.gov
Studies on docetaxel-resistant CRPC cell lines have shown that AZD2014 has potent anti-tumor effects. nih.govnih.gov Research demonstrates that AZD2014 effectively inhibits the proliferation of both docetaxel-sensitive (C4-2, CWR22RV1) and docetaxel-resistant (C4-2 DOCR, CWR22RV1 DOCR) CRPC cells. researchgate.netresearchgate.net The inhibitory action of AZD2014 in these resistant cells is significantly greater than that of rapamycin. nih.govresearchgate.net This is attributed to its ability to block both mTORC1 and mTORC2, thereby preventing the feedback activation of AKT signaling, a common escape mechanism seen with rapamycin treatment. nih.govresearchgate.net
Further investigation into the cellular mechanisms reveals that AZD2014 induces apoptosis and causes cell cycle arrest at the G0/G1 phase in docetaxel-resistant CRPC cells. nih.govresearchgate.net This dual action contributes to its potent anti-proliferative effects. nih.gov Moreover, AZD2014 has been shown to inhibit migration, invasion, and the epithelial-mesenchymal transition (EMT) process in both docetaxel-sensitive and -resistant CRPC cells, suggesting its potential to impact metastatic progression. nih.govnih.gov
Table 1: Effect of AZD2014 on Cell Cycle Distribution in Docetaxel-Resistant CRPC Cells
This table presents hypothetical data based on findings that AZD2014 induces G1 cell cycle arrest in docetaxel-resistant CRPC cells. nih.govresearchgate.net
Everolimus-Resistant Pancreatic Neuroendocrine Tumors (PNET)
Everolimus, an mTORC1 inhibitor, is an approved therapy for advanced PNETs, but its efficacy is often limited by the development of adaptive resistance. nih.govcancerindex.org Newer-generation mTOR kinase inhibitors that target both mTORC1 and mTORC2, such as AZD2014, have been investigated as a strategy to overcome this resistance. mdpi.com
In laboratory models, human PNET cell lines (BON-1 and QGP-1) were made resistant to everolimus through long-term culture with the drug. nih.gov These everolimus-resistant cell lines (BON-1/R and QGP-1/R) showed a significant reduction in sensitivity to everolimus. nih.govcancerindex.org However, treatment with AZD2014 effectively reduced cell proliferation in both the original, sensitive PNET cell lines and their everolimus-resistant counterparts. nih.gov
This suggests that the mechanism of resistance to everolimus in these PNET cells remains sensitive to the dual blockade of mTORC1 and mTORC2 provided by AZD2014. nih.govmdpi.com A maximal inhibition of over 80% of cell proliferation was achieved with a 1 µM concentration of AZD2014 in all tested PNET cell lines, both sensitive and resistant. nih.gov These findings indicate that AZD2014 can overcome acquired resistance to everolimus in PNET models, providing a rationale for its clinical investigation in patients whose disease has progressed on first-generation mTOR inhibitors. nih.gov
Table 2: Proliferation Inhibition in Everolimus-Sensitive and -Resistant PNET Cell Lines by AZD2014
This table summarizes findings on the efficacy of AZD2014 in overcoming everolimus resistance in PNET cell lines. nih.gov
Advanced Research Methodologies and Novel Applications
Mass Spectrometry Imaging (MSI) for Spatial Metabolomic Analysis
Mass Spectrometry Imaging (MSI) is a powerful technology that visualizes the spatial distribution of metabolites, drugs, and other molecules directly in tissue sections without the need for labels. nih.govnih.gov This technique provides a deeper understanding of the spatial heterogeneity of metabolism within complex biological systems like tumors. vib.bethemarkfoundation.org MSI combines the chemical specificity of mass spectrometry with the spatial information of microscopy, allowing researchers to map hundreds of molecules simultaneously and correlate their distribution with histopathological features. nih.govmetwarebio.com
In the context of drug development and research, MSI can be used to map the distribution of a therapeutic compound and its metabolites within a target tissue, such as a tumor. nih.gov For a compound like AZD2014, MSI could reveal whether the drug penetrates all areas of a tumor uniformly and reaches its intended cellular targets.
The use of stable isotope-labeled compounds is central to advancing MSI applications, particularly for quantitative analysis and metabolic flux studies. themarkfoundation.orgcam.ac.uk For instance, researchers have used 13C-labeled glucose infusions in patients to trace its metabolic fate within glioblastoma tumors using MSI, identifying distinct metabolic phenotypes (glycolytic, oxidative, and mixed) in different tumor regions. cam.ac.uk Similarly, studies have cross-validated hyperpolarized [1-13C]pyruvate MRI with MSI of the resulting [1-13C]lactate in tumors, confirming that both techniques provide correlated spatial maps of metabolic activity. nih.gov
While direct MSI studies on AZD2014-13C,d3 are not prominently documented in the search results, its role is implicit in quantitative MSI-based pharmacology. To accurately measure the concentration of AZD2014 across a tissue section, this compound would be applied as an internal standard during the sample preparation process. This allows for the normalization of the mass spectrometer's signal, correcting for variations in ionization efficiency across the tissue and leading to a precise quantitative map of the unlabeled drug's distribution. This methodology is crucial for understanding pharmacokinetics at the tissue level.
Integrated Omics Approaches (e.g., Proteomics, Metabolomics, Transcriptomics)
Integrated omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of cellular responses to therapeutic agents. mdpi.com These systems-biology methods are essential for understanding the complex mechanisms of action of targeted drugs like AZD2014 and for discovering biomarkers of response or resistance. nih.govprimescholars.com
Proteomics and Metabolomics: These fields analyze the entire protein and metabolite complements of a biological system. nih.govmdpi.com In cancer research, they are used to identify altered signaling pathways and metabolic reprogramming. nih.govprimescholars.com Studies combining AZD2014 with other inhibitors have used proteomics to identify potential resistance mechanisms. For example, in triple-negative breast cancer models resistant to PI3K inhibitors, proteomic analysis pointed to persistent mTOR activation, suggesting that combining the PI3K inhibitor with an mTOR inhibitor like AZD2014 could overcome resistance. aacrjournals.org
Transcriptomics: This approach examines the complete set of RNA transcripts in a cell. In studies on hematopoietic stem cells, transcriptomic analysis revealed that while AZD2014 effectively suppressed mTOR kinase activity, it also induced a small set of off-target responses. researchgate.net Furthermore, long-term treatment with mTOR inhibitors like AZD2014 can lead to adaptive responses and resistance, which can be characterized by transcriptomic changes. pnas.org
The use of this compound is particularly relevant for the metabolomics and proteomics components of integrated omics. In quantitative mass spectrometry-based proteomics (e.g., SILAC) and metabolomics, stable isotope-labeled standards are indispensable for accurate quantification of proteins and metabolites affected by AZD2014 treatment.
| Omics Field | Research Application with AZD2014 | Key Findings | Reference |
|---|---|---|---|
| Proteomics | Investigating resistance mechanisms in breast cancer. | Identified persistent mTOR activation in PI3K inhibitor resistance, supporting combination therapy with AZD2014. | aacrjournals.org |
| Transcriptomics | Assessing on-target and off-target effects in hematopoietic stem cells. | AZD2014 showed primarily on-target mTOR kinase inhibition but also minor off-target effects. | researchgate.net |
| Integrated Omics | Understanding adaptive resistance to long-term mTOR inhibition in leukemia. | Leukemia cells can develop resistance to AZD2014 through an adaptive proliferative mechanism that can be countered by inhibiting c-Myc or MNK. | pnas.org |
| Metabolomics | Studying metabolic changes in ovarian cancer models treated with AZD2014. | AZD2014 in combination with paclitaxel (B517696) caused significant decreases in phosphocholine (B91661) and ATP levels in tumors. | oncotarget.com |
Application in Cancer Stem Cell Research Models
Cancer stem cells (CSCs), or tumor-initiating cells (TICs), are a subpopulation of cells within a tumor thought to be responsible for tumor growth, metastasis, and relapse. sickkids.ca Targeting CSCs is a key strategy for developing more effective cancer therapies. The PI3K/AKT/mTOR pathway is frequently implicated in the survival and maintenance of CSCs. oncotarget.com
AZD2014, as a dual mTORC1/mTORC2 inhibitor, has been investigated for its ability to target this critical population.
Glioblastoma Stem-Like Cells: Research has shown that AZD2014 enhances the radiosensitivity of glioblastoma stem-like cells (GSCs), suggesting its potential to overcome the radioresistance that is characteristic of this cell population. caymanchem.com
Acute Myeloid Leukemia (AML): In AML, the combination of AZD2014 with a PIM kinase inhibitor (AZD1208) was effective at reducing cell viability and inhibiting colony formation in primary AML samples, targeting the leukemic stem cell population. nih.gov
Breast Cancer Stem Cells: In models of triple-negative breast cancer, treatment with mTORC1/2 inhibitors was found to sustain a drug-resistant and Notch-dependent cancer stem cell population, highlighting the complexity of targeting this pathway in CSCs and the need for combination strategies. oncotarget.com
These studies demonstrate that while mTOR inhibition with compounds like AZD2014 is a promising strategy to target CSCs, resistance mechanisms can emerge, often requiring co-targeting of other survival pathways.
| Cancer Type | Model | Key Finding | Reference |
|---|---|---|---|
| Glioblastoma | Glioblastoma stem-like cells | AZD2014 enhances radiosensitivity. | caymanchem.com |
| Acute Myeloid Leukemia | Primary AML patient samples | Combination of AZD2014 and AZD1208 inhibited growth and colony formation. | nih.gov |
| Triple-Negative Breast Cancer | Cell lines | mTORC1/2 inhibition sustained a drug-resistant, Notch-dependent cancer stem cell population. | oncotarget.com |
| Oral Squamous Cell Carcinoma | Cell lines | AZD2014 enhanced radiosensitivity by inhibiting the AKT/mTOR axis. | caymanchem.com |
Use in Investigating Specific Disease Contexts Beyond Oncology
The mTOR pathway is a central regulator of metabolism, growth, and survival, and its dysregulation is implicated in a wide range of human diseases beyond cancer. nih.govanygenes.comnih.gov Consequently, mTOR inhibitors like AZD2014 serve as critical research tools to investigate the pathophysiology of these conditions and to explore potential therapeutic strategies.
Neurological and Neurodevelopmental Disorders: The mTOR pathway is crucial for neuronal development, synaptic plasticity, and memory. physiology.orgnih.gov Its malfunction is linked to neurodevelopmental disorders such as tuberous sclerosis complex (TSC), epilepsy, and autism spectrum disorder. frontiersin.orgresearchgate.net Dysregulated mTOR signaling is also implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.netmdpi.com Research using mTOR inhibitors helps to dissect the specific roles of mTORC1 and mTORC2 in these complex brain pathologies. physiology.orgfrontiersin.org
Metabolic Diseases: As a key sensor of nutrient and energy status, the mTOR pathway is deeply involved in metabolic regulation. nih.govconsensus.app Its dysregulation is a factor in obesity, type 2 diabetes, and cardiovascular diseases. nih.govmdpi.comijmcmed.org For example, overactivation of mTORC1 can contribute to insulin (B600854) resistance. mdpi.com Studies using mTOR inhibitors are vital for understanding how to modulate this pathway to restore metabolic homeostasis. mdpi.comconsensus.app
Autoimmune Diseases and Transplant Rejection: The first-generation mTOR inhibitor, rapamycin (B549165) (sirolimus), was initially developed as an immunosuppressant to prevent organ transplant rejection. nih.govcancer.gov The role of mTOR in regulating immune cell activation and differentiation makes it a target for research in autoimmune conditions. mdpi.com
The use of AZD2014 and its labeled analog this compound in these non-oncology fields allows for precise investigation of mTOR signaling, helping to clarify disease mechanisms and test the effects of dual mTORC1/mTORC2 inhibition.
| Disease Category | Specific Disease Contexts | Role of mTOR Pathway | Reference |
|---|---|---|---|
| Neurological Disorders | Epilepsy, Autism Spectrum Disorder | Malfunctions in mTOR signaling are implicated in neurodevelopmental and neuropsychiatric disorders. | nih.govfrontiersin.orgresearchgate.net |
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Altered mTOR activation is associated with neurodegeneration. | researchgate.netmdpi.com | |
| Tuberous Sclerosis Complex (TSC) | Characterized by hyperactivation of mTOR signaling. | frontiersin.org | |
| Metabolic Diseases | Type 2 Diabetes, Obesity | Dysregulation of mTOR is closely linked to insulin resistance and metabolic disorders. | nih.govconsensus.appmdpi.com |
| Cardiovascular Diseases | mTOR dysregulation is implicated in the progression of cardiovascular diseases. | nih.govmdpi.com | |
| Immunology | Autoimmune Conditions, Organ Transplant | mTOR inhibitors are used as immunosuppressants due to their role in regulating immune cells. | nih.govmdpi.com |
Future Research Directions and Unanswered Questions
Exploration of AZD2014 in Novel Preclinical Disease Models
While AZD2014 has been evaluated in several cancer types, its potential in other malignancies warrants investigation. astrazeneca.comaacrjournals.orgnih.gov Research into novel preclinical models is crucial for expanding the therapeutic scope of this mTOR inhibitor. Studies have already demonstrated efficacy in models of ER+ breast cancer, castration-resistant prostate cancer (CRPC), diffuse intrinsic pontine glioma (DIPG), and acute myeloid leukemia (AML). aacrjournals.orgspandidos-publications.comoncotarget.comresearchgate.net Future work should focus on less common or high-need malignancies where the PI3K/AKT/mTOR pathway is implicated. For instance, exploring its activity in NF2-deficient models like meningiomas and schwannomas has shown that mTOR kinase inhibitors can be more effective than first-generation mTORC1 inhibitors. nih.gov The use of patient-derived xenograft (PDX) and organoid models will be essential to provide more clinically relevant insights into efficacy across a wider spectrum of human cancers. aacrjournals.orgresearchgate.net
| Preclinical Model | Key Findings | Reference |
|---|---|---|
| ER+ Breast Cancer Xenografts | Induces dose-dependent tumor growth inhibition and regressions, especially in combination with fulvestrant (B1683766). Effective in models with acquired resistance to hormonal therapy. | aacrjournals.orgnih.gov |
| Diffuse Intrinsic Pontine Glioma (DIPG) Cell Lines | Demonstrated increased inhibition of cell self-renewal compared to everolimus (B549166) and decreased expression of phospho-AKT. | spandidos-publications.com |
| Castration-Resistant Prostate Cancer (CRPC) | Inhibited mTORC1/2, reduced tumor volumes (especially with castration), decreased proliferation, and increased apoptosis. Effective in both docetaxel-sensitive and -resistant cells. | nih.govresearchgate.net |
| Acute Myeloid Leukemia (AML) Cells | In combination with a PIM inhibitor, suppressed proliferation and increased apoptosis in AML cell lines and primary samples. | oncotarget.com |
| NF2-Deficient Meningioma Models | Second-generation mTOR kinase inhibitors like AZD2014 reduced proliferation more effectively than first-generation inhibitors. | nih.gov |
Further Elucidation of Intrinsic and Acquired Resistance Pathways
A significant challenge in targeted therapy is the development of resistance. mdpi.com While AZD2014 shows promise in overcoming resistance to first-generation mTOR inhibitors (rapalogs) by inhibiting mTORC2 and preventing feedback activation of AKT, the mechanisms of intrinsic and acquired resistance to AZD2014 itself are not fully understood. aacrjournals.orgnih.gov Studies have shown AZD2014 is effective in everolimus-resistant breast cancer cells and docetaxel-resistant prostate cancer cells. aacrjournals.orgnih.govresearchgate.net It has also been shown to overcome BCR::ABL1-independent imatinib (B729) resistance in chronic myeloid leukemia (CML) models by inhibiting the mTOR pathway, which remains active in these resistant cells. nih.gov
Future research must focus on identifying the genetic and non-genetic alterations that confer resistance to dual mTORC1/2 inhibition. This includes investigating the role of parallel signaling pathways, such as the ER pathway in breast cancer or other receptor tyrosine kinase pathways, that may be upregulated as a compensatory mechanism. mdpi.comnih.gov Understanding these escape routes is paramount for developing strategies to prevent or overcome resistance.
| Resistance Context | Effect of AZD2014 | Reference |
|---|---|---|
| Everolimus (Rapalog) Resistance in ER+ Breast Cancer | Blocked proliferation and inhibited signaling to S6, PRAS40, and feedback phosphorylation of AKT in everolimus-resistant cells. | aacrjournals.org |
| Docetaxel (B913) Resistance in CRPC | Showed potent antitumor effects, including inducing apoptosis and inhibiting migration and invasion, in both docetaxel-sensitive and -resistant cell lines. | nih.govresearchgate.net |
| BCR::ABL1-Independent Imatinib Resistance in CML | Inhibited the mTOR pathway, leading to growth inhibition and enhanced autophagy, overcoming resistance where the mTOR pathway was independently activated. | nih.gov |
| Chemotherapy Resistance in Ovarian Cancer | Activation of the PI3K/mTOR pathway is linked to chemoresistance; combining AZD2014 with paclitaxel (B517696) showed additive effects. | oncotarget.com |
Development of Novel Combination Strategies and Sequencing
The future of AZD2014 in clinical application will likely depend on intelligent combination therapies. astrazeneca.com Preclinical data have already supported several combinations. In ER+ breast cancer, combining AZD2014 with fulvestrant leads to tumor regressions. aacrjournals.orgnih.gov In ovarian cancer models, an additive effect was seen with paclitaxel. astrazeneca.comoncotarget.com For DIPG, AZD2014 showed synergistic relationships with radiation therapy and the multikinase inhibitor ponatinib. spandidos-publications.com In AML, combining it with the pan-PIM inhibitor AZD1208 suppressed proliferation and increased apoptosis. oncotarget.com
Unanswered questions remain regarding the optimal sequencing of these therapies and the identification of new synergistic partners. Research should explore combinations with other targeted agents, such as PI3K or AKT inhibitors, to achieve a more profound and durable pathway inhibition. ascopubs.org Furthermore, combining mTOR inhibition with immunotherapy is an emerging area, based on the rationale that the mTOR pathway regulates immune cell function. astrazeneca.com
| Combination Partner | Cancer Model | Observed Outcome | Reference |
|---|---|---|---|
| Fulvestrant | ER+ Breast Cancer | Induced complete tumor growth inhibition or regressions. | aacrjournals.orgnih.gov |
| Paclitaxel | Ovarian and Lung Cancer | Additive effect on inhibiting cell growth; significant reduction in tumor volumes in xenograft models. | astrazeneca.comoncotarget.com |
| Ponatinib | Diffuse Intrinsic Pontine Glioma (DIPG) | Demonstrated synergy in reducing cell viability. | spandidos-publications.com |
| AZD1208 (PIM inhibitor) | Acute Myeloid Leukemia (AML) | Suppressed proliferation and increased apoptosis. | oncotarget.com |
| Radiation Therapy | Glioblastoma, DIPG | Enhanced radiosensitivity of glioblastoma stem-like cells and showed synergy in DIPG models. | spandidos-publications.comapexbt.com |
| Castration | Prostate Cancer | Significantly reduced tumor volumes compared to control. | researchgate.net |
Refinement of Preclinical Biomarker Discovery and Validation
To enable a precision medicine approach, robust predictive biomarkers are needed to identify patient populations most likely to benefit from AZD2014. Pharmacodynamic biomarkers have been used to confirm target engagement, with studies showing AZD2014 reduces the phosphorylation of mTORC1 substrates (p-S6, p-4EBP1) and the mTORC2 substrate p-AKT (Ser473). ascopubs.orgresearchgate.netnih.gov Reductions in the proliferation marker Ki67 have also been observed in tumor biopsies. nih.govresearchgate.net
Future work should focus on discovering and validating predictive biomarkers of response and resistance. This could involve comprehensive genomic and proteomic analyses of preclinical models and patient samples to identify mutations (e.g., in the PI3K pathway) or expression signatures that correlate with sensitivity. mdpi.com For example, in a prostate cancer model, AZD2014 treatment was shown to reduce the total choline (B1196258) to creatine (B1669601) ratio, suggesting a role for metabolic imaging biomarkers. researchgate.net
| Biomarker | Type | Significance | Reference |
|---|---|---|---|
| p-S6 (S235/236) | Pharmacodynamic (mTORC1) | Reduced levels in tumor biopsies confirm target inhibition. | nih.govascopubs.orgresearchgate.net |
| p-4EBP1 (T37/46) | Pharmacodynamic (mTORC1) | Demonstrates inhibition of a key mTORC1 substrate involved in protein synthesis. | ascopubs.orgresearchgate.net |
| p-AKT (S473) | Pharmacodynamic (mTORC2) | Reduction confirms mTORC2 inhibition, a key advantage over rapalogs. | ascopubs.orgresearchgate.net |
| Ki67 | Proliferation | Reduced staining indicates an anti-proliferative effect in tumor tissue. | nih.govresearchgate.net |
| Total Choline / Creatine Ratio | Metabolic | Reduction measured by HRMAS 1H NMR spectroscopy suggests changes in tumor cell metabolism. | researchgate.net |
Advanced Applications of Isotopic Labeling in Systems Biology and Pathway Flux Analysis
The use of stable isotope-labeled compounds like AZD2014-13C,d3 is central to advanced systems biology applications, particularly metabolic flux analysis (MFA). nih.gov By introducing this labeled tracer, researchers can use techniques like mass spectrometry to precisely track the metabolic fate of the drug itself and, more importantly, to quantify how its inhibition of the mTOR pathway alters global cellular metabolic fluxes. This allows for a dynamic and quantitative understanding of how cancer cells rewire their metabolism in response to mTOR inhibition. Future studies utilizing this compound could map its impact on glycolysis, the TCA cycle, and nucleotide and lipid synthesis with high resolution, potentially uncovering metabolic vulnerabilities that could be exploited with combination therapies. nih.gov
| Isotope Labeling Strategy | Isotope(s) | Primary Application | Key Insights |
|---|---|---|---|
| Absorption, Distribution, Metabolism, Excretion (ADME) Study | ¹⁴C (Radioactive) | Characterize the pharmacokinetic profile and metabolic pathways of the drug in a whole organism. | Determined that AZD2014 is rapidly absorbed and primarily eliminated via hepatic metabolism. nih.gov |
| Metabolic Flux Analysis (MFA) / Systems Biology | ¹³C, d₃ (Stable) | Trace the drug's influence on cellular metabolic pathways and quantify changes in metabolic fluxes. | Allows for precise tracking of how mTOR inhibition alters central carbon metabolism, protein synthesis, and other anabolic processes. nih.gov |
| Internal Standard for Bioanalysis | ¹³C, d₃ (Stable) | Accurate quantification of the unlabeled drug (AZD2014) in biological samples (e.g., plasma, tissue) via mass spectrometry. | Improves the precision and accuracy of pharmacokinetic measurements. labmix24.com |
Q & A
Q. What criteria determine the inclusion/exclusion of this compound studies in systematic reviews of mTOR inhibitors?
- Methodological Answer : Define inclusion criteria using PICO framework (Population, Intervention, Comparison, Outcome). Exclude studies lacking isotopic purity validation or SIL-IS use in bioanalysis. Use PRISMA guidelines for transparent reporting and assess study quality via ROBINS-I tool for non-randomized studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
